molecular formula C22H16BrN B1592734 N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine CAS No. 204065-88-3

N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine

Cat. No.: B1592734
CAS No.: 204065-88-3
M. Wt: 374.3 g/mol
InChI Key: WTGFXTRZOVCMTM-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a naphthalene moiety through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine typically involves the following steps:

    Amination: The brominated phenyl compound is then reacted with naphthalen-2-amine under conditions that promote nucleophilic substitution. This can be facilitated by using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert nitro groups to amines or reduce carbonyl compounds to alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the aromatic rings facilitate binding to hydrophobic pockets in proteins, leading to inhibition or activation of enzymatic activity. The compound may also participate in electron transfer processes, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-N-phenylnaphthalen-2-amine: Similar structure with a chlorine atom instead of bromine.

    N-(4-Methylphenyl)-N-phenylnaphthalen-2-amine: Contains a methyl group instead of bromine.

    N-(4-Fluorophenyl)-N-phenylnaphthalen-2-amine: Contains a fluorine atom instead of bromine.

Uniqueness

N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and binding affinity in chemical and biological systems, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-bromophenyl)-N-phenylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN/c23-19-11-14-21(15-12-19)24(20-8-2-1-3-9-20)22-13-10-17-6-4-5-7-18(17)16-22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGFXTRZOVCMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630416
Record name N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204065-88-3
Record name N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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